molecular formula C20H22N4O2S B2998157 N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 391919-31-6

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2998157
CAS No.: 391919-31-6
M. Wt: 382.48
InChI Key: XEBMMMPPNPDHTA-UHFFFAOYSA-N
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Description

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.

    Attachment of the 3-Methoxybenzamide Moiety: The final step involves coupling the triazole intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing various enzymatic activities. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group and the 3-methoxybenzamide moiety enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-9-5-7-14(2)11-16)13-21-19(25)15-8-6-10-17(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMMMPPNPDHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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